molecular formula C13H20N2O3S2 B2990598 N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1396774-48-3

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2990598
CAS No.: 1396774-48-3
M. Wt: 316.43
InChI Key: OTDPNFHXHMNQIT-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 2-hydroxy-2-methyl-4-(methylthio)butyl group, which introduces a branched alkyl chain with a hydroxyl and methylthio moiety.
  • N2-substituent: A thiophen-2-ylmethyl group, incorporating a sulfur-containing heteroaromatic ring.

Below, we compare its hypothetical properties and synthesis with structurally similar compounds.

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-13(18,5-7-19-2)9-15-12(17)11(16)14-8-10-4-3-6-20-10/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDPNFHXHMNQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention in various scientific fields due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction involving the formation of the hydroxy-methyl-thio butyl chain followed by the reaction with thiophen-2-ylmethyl derivatives. The general synthetic route includes:

  • Formation of Hydroxy-Methyl-Thio Butyl Chain :
    • Reaction of 2-methyl-2-hydroxybutanol with methylthio reagents.
  • Oxalamide Formation :
    • The intermediate is then reacted with thiophen-2-ylmethyl derivatives in the presence of a base.

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxy and methylthio groups are critical for binding affinity and reactivity, potentially influencing enzyme activity or receptor interactions. Ongoing studies aim to elucidate the specific pathways involved in its action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial StrainActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Pseudomonas aeruginosaLow
Bacillus subtilisHigh

Antifungal Activity

In vitro studies have demonstrated antifungal properties against several strains, including:

Fungal StrainActivity Level
Candida albicansModerate
Aspergillus flavusHigh
Trichophyton longifucusModerate

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells. Further research is needed to confirm these effects and understand the underlying mechanisms.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on various synthesized oxalamides, including this compound, found that it exhibited stronger antibacterial activity compared to similar compounds lacking the methylthio group. This suggests a structure-activity relationship where specific functional groups enhance biological efficacy.
  • Cytotoxicity Assessment : In a cytotoxicity assay using brine shrimp, the compound showed promising results, indicating potential toxicity towards cancer cells while being less harmful to normal cells.
  • Mechanistic Studies : Ongoing research is focusing on elucidating the exact molecular targets affected by this compound, which may include specific enzymes involved in metabolic pathways or signaling cascades related to cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and representative oxalamides from the evidence:

Compound Name (CAS/ID) N1-Substituent N2-Substituent Key Features Reference
Target Compound 2-hydroxy-2-methyl-4-(methylthio)butyl Thiophen-2-ylmethyl Thiophene ring, methylthio group, hydroxyl group -
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Aromatic methoxy groups, pyridine ring (umami flavor agent)
Compound 13 () (1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-chlorophenyl Thiazole ring, chlorophenyl group (antiviral activity)
GMC-3 () 1,3-dioxoisoindolin-2-yl 4-chlorophenyl Isoindoline-dione core (antimicrobial activity)
Compound 28 () 3-chloro-4-fluorophenyl 4-methoxyphenethyl Halogenated aryl group, methoxy phenethyl (CYP450 activation)
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396791-07-3) 2-hydroxy-2-methyl-4-(methylthio)butyl Isoxazol-3-yl Isoxazole ring, similar N1-substituent

Key Observations :

  • Thiophene vs.
  • Methylthio Group : The 4-(methylthio)butyl chain could increase lipophilicity (logP) compared to methoxy or hydroxylated analogues (e.g., S336), affecting membrane permeability and metabolic stability .
  • Hydroxyl Group : The 2-hydroxy moiety may improve aqueous solubility relative to fully hydrophobic substituents (e.g., chlorophenyl in GMC-3) but could also increase susceptibility to glucuronidation .

Insights :

  • The target compound’s synthesis would likely require stereochemical control due to its branched N1-substituent, similar to Compound 13 .
  • The thiophen-2-ylmethyl group might necessitate protecting-group strategies to avoid side reactions during coupling.
Lipophilicity and Solubility
  • Target Compound : Predicted higher logP than S336 (due to methylthio group) but lower than chlorophenyl derivatives (e.g., GMC-3) .
  • Hydroxy Group Impact: The hydroxyl moiety could reduce logP by ~1–2 units compared to non-hydroxylated analogues, improving solubility .
Metabolic Stability

Toxicological Considerations

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